Cas no 204504-05-2 (ethyl 4-isothiocyanatopentanoate)

ethyl 4-isothiocyanatopentanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-isothiocyanatopentanoate

- 204504-05-2

- EN300-1458978

-

- インチ: 1S/C8H13NO2S/c1-3-11-8(10)5-4-7(2)9-6-12/h7H,3-5H2,1-2H3

- InChIKey: VSPIYKNVNGRUNZ-UHFFFAOYSA-N

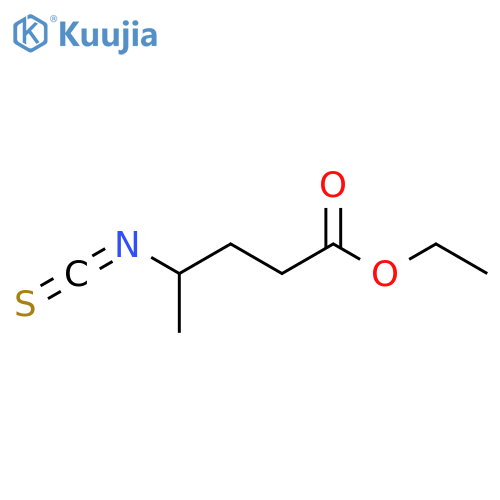

- ほほえんだ: S=C=NC(C)CCC(=O)OCC

計算された属性

- せいみつぶんしりょう: 187.06669983g/mol

- どういたいしつりょう: 187.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 70.8Ų

ethyl 4-isothiocyanatopentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458978-1.0g |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1458978-5000mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 5000mg |

$3065.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-1000mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 1000mg |

$1057.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-2500mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 2500mg |

$2071.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-250mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 250mg |

$972.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-500mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 500mg |

$1014.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-10000mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 10000mg |

$4545.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-50mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1458978-100mg |

ethyl 4-isothiocyanatopentanoate |

204504-05-2 | 100mg |

$930.0 | 2023-09-29 |

ethyl 4-isothiocyanatopentanoate 関連文献

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

ethyl 4-isothiocyanatopentanoateに関する追加情報

Ethyl 4-Isothiocyanatopentanoate (CAS No. 204504-05-2): Properties, Applications, and Market Insights

Ethyl 4-isothiocyanatopentanoate (CAS No. 204504-05-2) is a specialized organic compound with a unique molecular structure that combines an isothiocyanate functional group with an ester moiety. This combination grants it versatile reactivity, making it valuable in synthetic chemistry, pharmaceutical research, and material science. The compound's systematic name reflects its structure: an ethyl ester of 4-isothiocyanatopentanoic acid. Researchers and industries are increasingly interested in ethyl 4-isothiocyanatopentanoate applications due to its role as a bifunctional building block.

One of the most notable features of ethyl 4-isothiocyanatopentanoate is its ability to participate in click chemistry reactions, a trending topic in modern organic synthesis. The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, such as amines and thiols, enabling the formation of thiourea or thioamide linkages. This property is particularly useful in bioconjugation strategies, where researchers aim to label biomolecules like proteins or peptides for diagnostic or therapeutic purposes. The ester group, on the other hand, offers additional flexibility for further modifications, such as hydrolysis or transesterification.

In the pharmaceutical sector, ethyl 4-isothiocyanatopentanoate has gained attention for its potential in drug discovery and medicinal chemistry. Its dual functionality allows it to serve as a linker in prodrug design or as a precursor for bioactive molecules. Recent studies have explored its use in developing enzyme inhibitors and targeted drug delivery systems. For instance, the compound's reactivity can be harnessed to create covalent inhibitors that bind irreversibly to specific enzyme active sites, a strategy that has shown promise in oncology and infectious disease research.

The compound's physicochemical properties are also noteworthy. Ethyl 4-isothiocyanatopentanoate typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents like dichloromethane, acetone, and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 187.25 g/mol, and it exhibits a characteristic odor due to the isothiocyanate moiety. These properties make it relatively easy to handle in laboratory settings, though standard precautions for handling reactive compounds should always be observed.

From an industrial perspective, the demand for ethyl 4-isothiocyanatopentanoate synthesis has been growing steadily. Manufacturers are focusing on scalable and cost-effective production methods to meet the needs of academic and commercial researchers. The compound is often synthesized through the reaction of 4-aminopentanoic acid derivatives with thiophosgene or its safer alternatives, followed by esterification. Quality control is critical, as impurities can affect its performance in downstream applications. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and batch-to-batch consistency.

Environmental and regulatory considerations are increasingly shaping the market for ethyl 4-isothiocyanatopentanoate. While the compound itself is not classified as hazardous under current regulations, its production and use must adhere to green chemistry principles. Researchers are exploring solvent-free or aqueous-based reaction conditions to minimize waste and energy consumption. Additionally, the push for sustainable and bio-based chemicals has led to investigations into deriving its precursors from renewable resources, aligning with global trends toward circular economies.

In material science, ethyl 4-isothiocyanatopentanoate has found niche applications in polymer modification and surface functionalization. The isothiocyanate group can react with hydroxyl or amino groups on polymer chains, enabling the introduction of new properties such as enhanced adhesion, hydrophobicity, or biocompatibility. These modifications are particularly relevant in developing advanced coatings, adhesives, and biomedical materials. The compound's versatility also extends to nanotechnology, where it can be used to functionalize nanoparticles for targeted applications.

The future outlook for ethyl 4-isothiocyanatopentanoate appears promising, with several emerging trends driving its adoption. The rise of personalized medicine and targeted therapies is creating new opportunities for bifunctional compounds like this one. Similarly, advancements in analytical techniques and high-throughput screening are enabling researchers to explore its potential more systematically. As synthetic methodologies continue to evolve, we can expect to see more efficient and selective routes to ethyl 4-isothiocyanatopentanoate derivatives, further expanding its utility across scientific disciplines.

For researchers considering working with ethyl 4-isothiocyanatopentanoate, it's essential to consult up-to-date literature and safety data sheets. While the compound offers numerous possibilities, its reactivity requires careful experimental design and appropriate protective measures. Proper storage conditions—typically under inert atmosphere and low temperatures—can help maintain its stability over extended periods. Collaborations between academia and industry are likely to play a key role in unlocking the full potential of this interesting molecule in the years to come.

204504-05-2 (ethyl 4-isothiocyanatopentanoate) 関連製品

- 2228437-72-5(2-5-(4-fluorophenyl)furan-2-ylethane-1-sulfonyl chloride)

- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)

- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)

- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)

- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)

- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)

- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)